molecular formula C18H20N2O B8391347 1-(4-(Aminomethyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

1-(4-(Aminomethyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No. B8391347
M. Wt: 280.4 g/mol
InChI Key: RYWNZRXWPLIWCB-UHFFFAOYSA-N
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Patent
US07176195B2

Procedure details

To a degassed solution of the cyanobenzoyl benzaz pin from Example 1A (1.50 g, 5.43 mmol) in methanol (50 ml) were added concentrated hydrochloric acid (1.4 ml, 16.2 mmol) and 10% palladium-on-carbon (1.15 g). Hydrogen gas was bubbled through the mixture for 5 h at room temperature. The catalyst was removed by filtration through a pad of celite and the filtrate was evaporated in vacuo. The residue was partitioned between EtOAc and water. The aqueous layer was basified by addition of saturated sodium bicarbonate solution and extracted with dichloromethane (2 times). The combined organic extracts were washed with brine, dried over MgSO4, and concentrated in vacuo to give a white solid; yield 1.12 g (74%).
[Compound]
Name
cyanobenzoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Example 1A
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1.15 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:21]=[CH:20][C:6]([C:7]([N:9]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:5][CH:4]=1)#[N:2].Cl>CO.[Pd]>[NH2:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:9]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:20][CH:21]=1

Inputs

Step One
Name
cyanobenzoyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Example 1A
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)N2CCCCC3=C2C=CC=C3)C=C1
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled through the mixture for 5 h at room temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and water
ADDITION
Type
ADDITION
Details
The aqueous layer was basified by addition of saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2 times)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
NCC1=CC=C(C(=O)N2CCCCC3=C2C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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